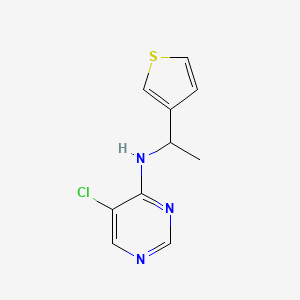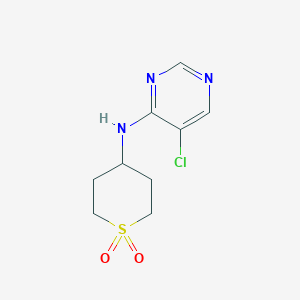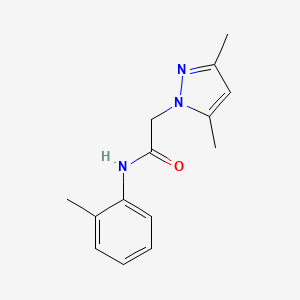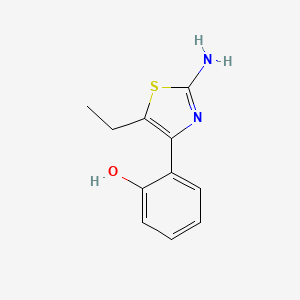![molecular formula C12H11NO3 B6632950 3-[2-(1,3-Oxazol-4-yl)phenyl]propanoic acid](/img/structure/B6632950.png)
3-[2-(1,3-Oxazol-4-yl)phenyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(1,3-Oxazol-4-yl)phenyl]propanoic acid, also known as OXA or OXPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.
科学的研究の応用
3-[2-(1,3-Oxazol-4-yl)phenyl]propanoic acid has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. It has also been investigated for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions. In agriculture, it has been studied for its potential use as a plant growth regulator and as a pesticide. In materials science, it has been investigated for its potential use in the synthesis of metal-organic frameworks and as a building block for the synthesis of new materials.
作用機序
The mechanism of action of 3-[2-(1,3-Oxazol-4-yl)phenyl]propanoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In particular, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and physiological effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells and to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to exhibit antioxidant activity and to protect against oxidative stress. In animal studies, it has been shown to exhibit anti-inflammatory effects and to improve cognitive function.
実験室実験の利点と制限
One of the advantages of using 3-[2-(1,3-Oxazol-4-yl)phenyl]propanoic acid in lab experiments is its relatively low cost and ease of synthesis. It is also stable under a range of conditions, making it suitable for use in a variety of experiments. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for research on 3-[2-(1,3-Oxazol-4-yl)phenyl]propanoic acid. One area of interest is the development of new drug delivery systems using this compound. Another area of interest is the investigation of its potential use as a plant growth regulator and pesticide. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic applications in various diseases.
合成法
The synthesis of 3-[2-(1,3-Oxazol-4-yl)phenyl]propanoic acid involves the reaction between 2-(1,3-oxazol-4-yl)benzaldehyde and malonic acid in the presence of a catalyst such as piperidine. The reaction proceeds through a Knoevenagel condensation followed by decarboxylation, resulting in the formation of this compound.
特性
IUPAC Name |
3-[2-(1,3-oxazol-4-yl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-12(15)6-5-9-3-1-2-4-10(9)11-7-16-8-13-11/h1-4,7-8H,5-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLPZHMQSSIXMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)O)C2=COC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1-[(5-Fluoro-2-methylphenyl)methyl]imidazol-2-yl]methanol](/img/structure/B6632892.png)

![2-[1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-yl]propanoic acid](/img/structure/B6632921.png)


![[3-(5-Methyl-1,3-oxazol-4-yl)phenyl]methanol](/img/structure/B6632943.png)



![[4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B6632979.png)
